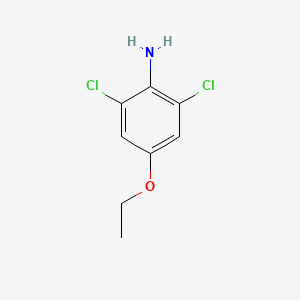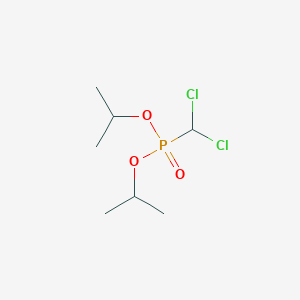![molecular formula C38H34Cl2P2S B14646797 Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride CAS No. 55304-69-3](/img/structure/B14646797.png)
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is a complex organophosphorus compound. It is characterized by the presence of phosphonium ions and thiobis(methylene) groups, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has applications in various scientific fields due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with thiobis(methylene) chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have various applications in organic synthesis and industrial processes .
科学研究应用
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride involves the formation of reactive intermediates, such as ylides, which facilitate various chemical transformations. These intermediates can interact with molecular targets, leading to the desired chemical reactions. The pathways involved include the formation of oxaphosphetane intermediates in the Wittig reaction, which subsequently decompose to form alkenes .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar reactivity.
Bis(triphenylphosphine)iminium chloride: Used in organic synthesis and has comparable properties.
Uniqueness
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is unique due to its thiobis(methylene) linkage, which imparts distinct reactivity and stability compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
55304-69-3 |
|---|---|
分子式 |
C38H34Cl2P2S |
分子量 |
655.6 g/mol |
IUPAC 名称 |
triphenyl(triphenylphosphaniumylmethylsulfanylmethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34P2S.2ClH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-41-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChI 键 |
OACDJKQWFRKDBU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[P+](CSC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
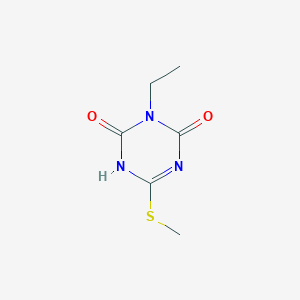
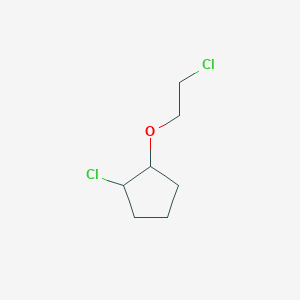
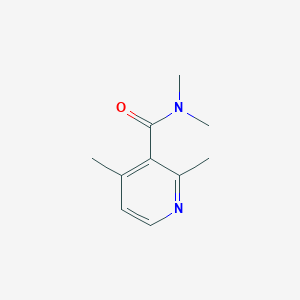
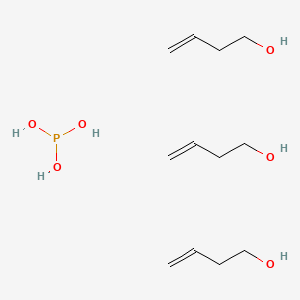
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
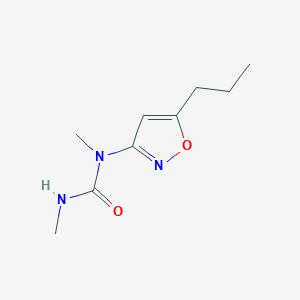
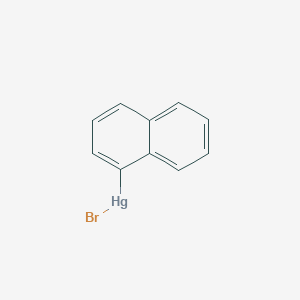
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
